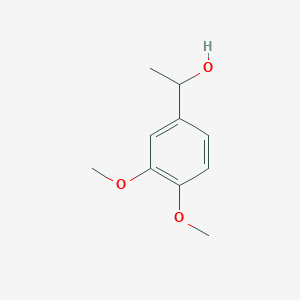

1-(3,4-Dimethoxyphenyl)ethanol

Übersicht

Beschreibung

1-(3,4-Dimethoxyphenyl)ethanol: is an organic compound with the molecular formula C10H14O3 . It belongs to the class of benzyl alcohols and is characterized by the presence of methoxy groups at positions 3 and 4 on the phenyl ring. .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)ethanol can be synthesized through the reduction of 3,4-dimethoxyacetophenone . This reduction can be achieved using catalytic hydrogenation, where the carbonyl group of 3,4-dimethoxyacetophenone is reduced by 1 mol of hydrogen under the conditions of catalytic hydrogenation . Another method involves the reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium iodide .

Industrial Production Methods: The industrial production of this compound typically involves the catalytic hydrogenation process due to its scalability and efficiency. This method ensures high purity of the product without requiring extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy groups can participate in substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: Various alcohol derivatives.

Substitution: Different substituted phenyl ethanol derivatives

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxyphenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(3,4-dimethoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. For instance, it can undergo acidolysis to form enol ether compounds via the benzyl cation intermediate. This process involves the cleavage of the β-O-4 bond, which is significant in lignin depolymerization . The compound’s effects are mediated through its interactions with enzymes and other molecular targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-(3,4-Dimethoxyphenyl)ethanol

- 3,4-Dimethoxybenzyl alcohol

- 3,4-Dimethoxyphenethyl alcohol .

Comparison: 1-(3,4-Dimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Compared to similar compounds, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic and industrial applications .

Biologische Aktivität

1-(3,4-Dimethoxyphenyl)ethanol, also known as 1-DMPE , is an organic compound with the molecular formula . This compound belongs to the class of benzyl alcohols and is characterized by its methoxy substituents at the 3 and 4 positions of the phenyl ring. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula :

- Molecular Weight : 182.22 g/mol

- CAS Number : 5653-65-6

This compound exhibits several biochemical interactions:

- Oxidation Reactions : It can undergo oxidation, leading to radical species formation. Studies have shown that it interacts with hydrogen peroxide in the presence of copper (II) complexes, resulting in various products including esters and ketones.

- Enzyme Interactions : The compound has been reported to interact with enzymes involved in oxidation processes, influencing metabolic pathways in cells.

Biological Activities

The biological activities of this compound include:

Antioxidant Activity

Research indicates that 1-DMPE possesses antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Cardiovascular Effects

In animal models, this compound has demonstrated effects on cardiovascular functions, such as modulation of blood pressure and heart rate. These effects suggest a potential role in cardiovascular health.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, including those involved in metabolic pathways related to drug metabolism and detoxification. Its interaction with cytochrome P450 enzymes has been noted, which could influence drug efficacy and toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Nobili et al., 2020 | Investigated the compound's role as a precursor in synthesizing bioactive compounds with high enantiomeric purity. |

| Reported its potential interactions with various enzymes and cellular pathways affecting gene expression. | |

| Patents on Synthesis | Described methods for synthesizing 1-DMPE and highlighted its applications in developing insecticide synergists. |

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWOAVKBRMACKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331216 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-65-6 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-(3,4-Dimethoxyphenyl)ethanol significant in lignin research?

A1: this compound serves as a model compound for studying the complex structure of lignin, a major component of plant cell walls. Understanding its reactivity helps elucidate lignin depolymerization processes, crucial for developing sustainable technologies in biofuel and chemical production.

Q2: How does the presence of a γ-hydroxymethyl group influence the reactivity of this compound under alkaline conditions?

A2: Research indicates that the presence of a γ-hydroxymethyl group in lignin model compounds affects the rate of β-O-4 bond cleavage, a crucial linkage in lignin's structure, during alkaline pulping []. Specifically, the rate of β-O-4 bond cleavage in this compound, which possesses a γ-hydroxymethyl group, differs from its analog lacking this group. This difference is attributed to steric factors and the influence of hydroxide concentration [].

Q3: What are the key reaction pathways involved in the acidolysis of this compound?

A3: Acidolysis of this compound, a non-phenolic lignin model compound, involves a multi-step mechanism []. The initial step is the protonation of the α-hydroxyl group, leading to the formation of a benzyl cation intermediate. This intermediate can then undergo β-proton abstraction to form an enol ether or undergo hydride transfer to form a β-oxymethylene cation intermediate. These pathways ultimately lead to the cleavage of the β-O-4 bond, resulting in the formation of 2-methoxyphenol and 3,4-dimethoxyphenylacetaldehyde [].

Q4: How does the choice of solvent impact the β-O-4 bond cleavage of this compound?

A4: The cleavage of the β-O-4 bond in this compound using potassium tert-butoxide is significantly affected by the solvent used []. While the reaction occurs in various solvents, including tert-butanol, dimethylsulfoxide, 1,4-dioxane, and tetrahydrofuran, the reaction rate is dependent on solvent polarity. Solvents with lower polarities tend to promote faster reaction rates [].

Q5: What insights can be gained from using this compound in polyoxometalate (POM) oxidation studies?

A5: this compound has been utilized to study lignin degradation using POMs, potential environmentally benign bleaching agents [, ]. Kinetic studies reveal that the oxidation proceeds via successive oxidations of the benzylic carbon atom, with no observed aromatic ring cleavage []. Isotope labeling experiments suggest that the rate-determining step likely involves the abstraction of benzylic hydrogen [].

Q6: What is the role of this compound in understanding the mechanism of performic acid oxidation?

A6: Research utilizing this compound as a model compound has uncovered a new reaction pathway in performic acid oxidation of secondary alcohols, leading to the direct formation of corresponding esters []. Kinetic analysis of this reaction pathway contributes to a deeper understanding of lignin degradation processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.